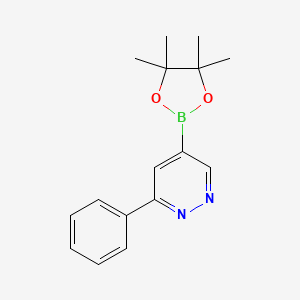

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine

Description

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a heterocyclic boronic ester derivative featuring a pyridazine core substituted with a phenyl group at the 3-position and a pinacol boronate moiety at the 5-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceutical and materials science applications . Its molecular formula is C₁₉H₂₂BN₂O₂, with a molecular weight of 327.20 g/mol. The pinacol boronate group enhances stability and solubility in organic solvents, making it suitable for catalytic transformations .

Key applications include:

Properties

Molecular Formula |

C16H19BN2O2 |

|---|---|

Molecular Weight |

282.1 g/mol |

IUPAC Name |

3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |

InChI |

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-14(19-18-11-13)12-8-6-5-7-9-12/h5-11H,1-4H3 |

InChI Key |

NCYAWLDDVOVWHU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Procedures for the Synthesis of Related Boronates

2.1. Borylation of Substituted Pyridines

Iridium-catalyzed C–H borylation can be employed for trifluoromethyl-substituted pyridines, offering a route to introduce the boronic ester group at various positions on the pyridine ring.

Experimental Details for Related Compounds:

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-bis(trifluoromethyl)pyridine (1a)

- ¹H NMR (600 MHz, CDCl₃): δ = 9.15 (s, 1H), 8.53 (s, 1H), 1.38 (br s, 12H, 4CH₃ of BPin).

- ¹³C NMR {¹H} (151 MHz, CDCl₃): δ = 156.9 (CH), 146.9 (q, ²J(C-F) = 37.4 Hz, C), 142.3 (q, ³J(C-F) = 5.4 Hz, CH), 124.4 (q, ²J(C-F) = 34.7 Hz, C), 122.3 (q, ¹J(C-F) = 274.0 Hz, CF₃), 120.6 (q, ¹J(C-F) = 275.1 Hz, CF₃), 85.3 (2C), 24.8 (4CH₃ of BPin).

- ¹⁹F {¹H} NMR (376 MHz, CDCl₃): δ = −59.7 (q, ⁵J(F-F) = 12.0 Hz, CF₃), −64.7 (q, ⁵J(F-F) = 12.0 Hz, CF₃).

- ¹¹B NMR (192 MHz, CDCl₃): δ = 30.0.

- m/z (%) = 341 (12) (M)+, 326 (100), 284 (31), 242 (15), 222 (19), 172 (38), 113 (12), 85 (14), 69 (48).

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine (1e)

- ¹H NMR (600 MHz, CDCl₃): δ = 8.84 (s, 1H), 8.35 (s, 1H), 1.35 (br s, 12H, 4CH₃ of BPin).

- ¹³C NMR {¹H} (151 MHz, CDCl₃): δ = 157.9 (CH), 151.5 (C), 142.5 (q, ³J(C-F) = 4.5 Hz, CH), 124.8 (q, ²J(C-F) = 33.4 Hz, C), 122.3 (q, ¹J(C-F) = 272.8 Hz, C), 85.0 (2C), 24.8 (4CH₃ of BPin).

- ¹⁹F {¹H} NMR (376 MHz, CDCl₃): δ = −63.6 (s, CF₃).

- ¹¹B NMR (192 MHz, CDCl₃): δ = 30.0.

- m/z (%) = 307 (8) (M)+, 294 (31), 293 (21), 292 (100), 291 (36), 252 (23), 251 (14), 250 (73), 249 (24), 223 (13), 222 (26), 221 (38), 210 (10), 208 (28), 207 (8), 85 (26).

5-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (3d)

- ¹H NMR (600 MHz, CDCl₃): δ = 8.35 (s, 1H), 7.88 (s, 1H), 3.99 (s, 3H), 1.36 (br s, 12H, 4CH₃ of BPin).

- ¹³C NMR {¹H} (151 MHz, CDCl₃): δ = 160.7 (C), 140.3 (q, ²J(C-F) = 34.8 Hz, C), 133.4 (CH), 126.8 (q, ³J(C-F) = 2.5 Hz, CH), 121.9 (q, ¹J(C-F) = 273.0 Hz, CF₃), 84.7 (2C), 56.7 (OCH₃), 24.8 (4CH₃ of BPin).

- ¹⁹F {¹H} NMR (376 MHz, CDCl₃): δ = −66.7 (s, CF₃).

- ¹¹B NMR (192 MHz, CDCl₃): δ = 30.1.

- m/z (%) = 303 (5) (M)+, 288 (61), 284 (12), 246 (28), 230 (23), 202 (100), 174 (20), 160 (17).

2.2. (Hetero)arylboration of Alkynes

Another approach involves the (hetero)arylboration of alkynes, which can be adapted for synthesizing α,α-disubstituted α,β-unsaturated boronic esters. For instance, the synthesis of (E)-2-methoxy-5-(1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1 -en-1-yl)pyridine has been reported using a general procedure, yielding the product as a white solid.

Spectral Data

Relevant spectral data for similar compounds include:

- ¹H NMR

- ¹³C NMR

- ¹¹B NMR

- ¹⁹F NMR

This data aids in confirming the structure and purity of the synthesized compound.

Chemical Properties

- Molecular Weight: 281.2 g/mol

- Molecular Formula: \$$ C{16}H{21}BN2O2 \$$

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, but typical conditions include temperatures ranging from room temperature to 100°C and the use of solvents such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl or pyridazine rings.

Scientific Research Applications

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has several scientific research applications, including:

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development and as a diagnostic tool.

Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine involves its interaction with various molecular targets and pathways. In chemical reactions, the boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of complex structures. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine with structurally related boronic esters:

Structural and Reactivity Comparisons

Electron-Donating vs. Electron-Withdrawing Groups: The phenyl group in the target compound enhances π-π stacking in drug-receptor interactions, as seen in kinase inhibitors . In contrast, trifluoromethyl (CF₃) and methanesulfonyl (SO₂Me) substituents (e.g., in ) increase electrophilicity, favoring cross-coupling with electron-rich aryl halides .

Synthetic Utility: The target compound’s 13.2–15.7% yield in thienopyrazole synthesis is lower than typical yields for simpler boronic esters (e.g., >50% for non-heterocyclic analogs ), likely due to pyridazine’s electron-deficient nature complicating transmetallation steps. Fluorinated analogs (e.g., ) exhibit higher thermal stability and hydrolytic resistance, advantageous for long-term storage.

Biological Activity :

- Derivatives of the target compound show 99.9% purity and sub-micromolar kinase inhibition , whereas methyl- or CF₃-substituted analogs are less explored in biological contexts.

Biological Activity

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. The incorporation of a dioxaborolane moiety enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and effects in various biological systems.

Chemical Structure

The chemical structure of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine can be represented as follows:

The primary mechanism of action for this compound involves its ability to participate in the Suzuki–Miyaura coupling reaction. This reaction is pivotal in organic synthesis for forming carbon-carbon bonds. The dioxaborolane group acts as a boron source that can undergo transmetalation with palladium catalysts to facilitate bond formation .

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine exhibits several biochemical properties:

- Reactivity : The boron atom in the dioxaborolane structure is highly reactive and can form reversible covalent bonds with nucleophiles such as hydroxyl and amino groups on proteins and enzymes .

- Enzyme Interaction : This compound has been shown to interact with various enzymes involved in metabolic pathways. It can modulate enzyme activity by altering the conformation or stability of enzyme-substrate complexes.

Antimicrobial and Antiviral Effects

Recent studies have indicated that compounds containing boron moieties exhibit significant antimicrobial and antiviral properties. For instance:

- Antiviral Activity : In vitro studies have demonstrated that related boronic acid derivatives can inhibit the activity of SARS-CoV-2 main protease (Mpro) by approximately 23% at a concentration of 20 μM . This suggests a potential application in developing antiviral agents against coronaviruses.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways by affecting the activity of kinases and phosphatases.

- Gene Expression : Changes in gene expression related to metabolic processes have been observed upon treatment with this compound.

Study on Enzyme Inhibition

A study evaluated the enzyme inhibition properties of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine against recombinant SARS-CoV-2 Mpro. The results indicated selective inhibition with potential therapeutic implications .

Dosage Effects in Animal Models

In animal models, varying dosages revealed a threshold effect where low doses enhanced metabolic activity while high doses led to toxicity and cellular damage. This highlights the importance of dosage optimization for therapeutic applications .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.